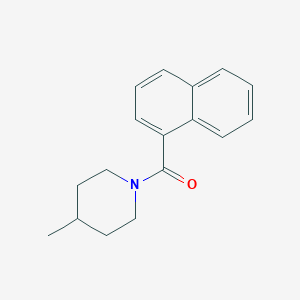
4-Methyl-1-(1-naphthoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(1-naphthoyl)piperidine, also known as MN-25, is a synthetic compound that belongs to the class of synthetic cannabinoids. It is a psychoactive substance that has been found to have similar effects to other synthetic cannabinoids like JWH-018 and AM-2201.
作用機序
The mechanism of action of 4-Methyl-1-(1-naphthoyl)piperidine is similar to other synthetic cannabinoids. It acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes in the body. When 4-Methyl-1-(1-naphthoyl)piperidine binds to these receptors, it produces a range of effects including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
4-Methyl-1-(1-naphthoyl)piperidine has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It has also been found to increase heart rate and blood pressure, which can be dangerous in high doses. 4-Methyl-1-(1-naphthoyl)piperidine has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
実験室実験の利点と制限
4-Methyl-1-(1-naphthoyl)piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied and its effects are well understood. However, there are also limitations to its use. 4-Methyl-1-(1-naphthoyl)piperidine has been found to have a high affinity for CB1 receptors, which could make it difficult to study the effects of other cannabinoids that also bind to these receptors. 4-Methyl-1-(1-naphthoyl)piperidine has also been found to have a short half-life, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-Methyl-1-(1-naphthoyl)piperidine. One area of interest is its potential use as a therapeutic agent. 4-Methyl-1-(1-naphthoyl)piperidine has been found to have analgesic properties, which could make it useful in the treatment of pain. Another area of interest is its effects on the endocannabinoid system. Further research could help to better understand the mechanism of action of 4-Methyl-1-(1-naphthoyl)piperidine and other synthetic cannabinoids. Finally, there is a need for more research on the long-term effects of 4-Methyl-1-(1-naphthoyl)piperidine on the human body. As with other synthetic cannabinoids, there is a risk of addiction and other adverse effects with prolonged use of 4-Methyl-1-(1-naphthoyl)piperidine.
合成法
The synthesis of 4-Methyl-1-(1-naphthoyl)piperidine involves the reaction of 1-naphthoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-Methyl-1-(1-naphthoyl)piperidine. The synthesis of 4-Methyl-1-(1-naphthoyl)piperidine is relatively simple and can be carried out in a standard laboratory setting.
科学的研究の応用
4-Methyl-1-(1-naphthoyl)piperidine has been used extensively in scientific research to study its effects on the human body. It has been found to have similar effects to other synthetic cannabinoids and can be used as a tool to understand the mechanism of action of these substances. 4-Methyl-1-(1-naphthoyl)piperidine has been used in studies to investigate its effects on the endocannabinoid system, which is involved in regulating various physiological processes in the body.
特性
製品名 |
4-Methyl-1-(1-naphthoyl)piperidine |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
(4-methylpiperidin-1-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H19NO/c1-13-9-11-18(12-10-13)17(19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3 |
InChIキー |
MPZLTIXCYFXWCM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)










